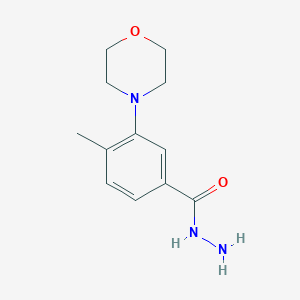

4-Methyl-3-morpholinobenzohydrazide

説明

Contextualization of Hydrazide Scaffolds in Modern Medicinal Chemistry

Hydrazides, a class of organic compounds characterized by the R-CONHNH2 functional group, have emerged as a cornerstone in the field of medicinal chemistry. google.commdpi.com Their significance stems from their synthetic accessibility and their ability to serve as versatile building blocks for a plethora of heterocyclic compounds. google.commdpi.com The reactivity of the hydrazide group allows for its participation in a wide range of chemical transformations, leading to the creation of diverse molecular libraries with a wide spectrum of biological activities. google.commdpi.com

The scientific community has extensively explored hydrazide derivatives, revealing their potential in various therapeutic areas. Research has demonstrated that compounds incorporating a hydrazide scaffold can exhibit a remarkable array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, antidepressant, and anticancer activities. mdpi.comgoogle.com This broad range of bioactivity has solidified the position of hydrazides as a "privileged structure" in drug discovery, meaning they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target.

The ability of hydrazides to form stable complexes with various metal ions has also been a subject of interest, further expanding their potential applications in areas such as bioinorganic chemistry and the development of novel imaging agents. The structural and electronic properties of the hydrazide moiety contribute to its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets.

Significance of the Morpholine (B109124) Moiety in Bioactive Chemical Entities

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is another key structural element with profound implications in medicinal chemistry. nih.govresearchgate.net Its incorporation into drug candidates is often a strategic decision aimed at optimizing various physicochemical and pharmacokinetic properties. nih.govresearchgate.net The presence of the morpholine moiety can enhance aqueous solubility, a critical factor for drug absorption and distribution, and can also improve the metabolic stability of a molecule, leading to a more favorable pharmacokinetic profile. nih.govresearchgate.net

From a pharmacodynamic perspective, the morpholine ring is not merely a passive carrier but can actively participate in binding interactions with biological targets. nih.govnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, with its basic character, can engage in ionic interactions or serve as another hydrogen bond acceptor. nih.gov This dual functionality allows morpholine-containing compounds to establish strong and specific interactions with the active sites of enzymes and receptors.

The versatility of the morpholine scaffold is underscored by its presence in a number of approved drugs and numerous experimental agents. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antidepressant, and anti-inflammatory agents. researchgate.netmdpi.com The ability of the morpholine ring to confer desirable drug-like properties has led to its classification as a "privileged scaffold" in drug design. nih.gov

Overview of Current Research Trajectories and Potential Applications of 4-Methyl-3-morpholinobenzohydrazide

While extensive research exists on the individual hydrazide and morpholine scaffolds, dedicated studies on the specific compound 4-Methyl-3-morpholinobenzohydrazide are not prominently featured in the currently available academic literature. However, based on the well-established biological activities of its constituent moieties and related structures, it is possible to delineate potential research trajectories and conceivable applications for this molecule.

Given the known anticancer properties of many hydrazide and morpholine derivatives, a primary avenue of investigation for 4-Methyl-3-morpholinobenzohydrazide would be in the field of oncology. For instance, studies on related quinazoline-morpholinobenzylideneamino hybrids have shown cytotoxic activity against lung cancer cell lines. nih.gov Similarly, other research has pointed to the antitumor potential of heterocyclic derivatives synthesized from hydrazides. mdpi.com Therefore, it would be logical to screen 4-Methyl-3-morpholinobenzohydrazide for its antiproliferative effects against a panel of cancer cell lines.

Furthermore, the antimicrobial potential of hydrazide-based compounds is well-documented. google.com Research on hydrazones derived from N-aminomorpholine has revealed viral inhibitory properties. nih.gov This suggests that 4-Methyl-3-morpholinobenzohydrazide could be a candidate for antimicrobial screening, targeting various bacterial and fungal pathogens.

The neuroprotective properties of morpholine-containing compounds have also been a focus of research, with some derivatives showing promise in the context of neurodegenerative diseases like Alzheimer's. nih.gov The ability of the morpholine moiety to modulate the activity of key enzymes in the central nervous system makes this an intriguing area for future investigation of 4-Methyl-3-morpholinobenzohydrazide. researchgate.net

Structure

3D Structure

特性

分子式 |

C12H17N3O2 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

4-methyl-3-morpholin-4-ylbenzohydrazide |

InChI |

InChI=1S/C12H17N3O2/c1-9-2-3-10(12(16)14-13)8-11(9)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16) |

InChIキー |

BNPGMRLDVACCFO-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)NN)N2CCOCC2 |

製品の起源 |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Morpholinobenzohydrazide and Its Analogues

Primary Synthetic Routes to 4-Methyl-3-morpholinobenzohydrazide

The principal and most direct method for the preparation of 4-Methyl-3-morpholinobenzohydrazide involves a two-step process commencing from commercially available starting materials. This pathway is favored for its efficiency and the high purity of the resulting product.

The initial step in the synthesis is the formation of the precursor, Methyl 3-Morpholinobenzoate. This is typically achieved through the alkylation of a suitable starting material. For instance, a related synthesis involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF, a reaction that proceeds to near completion with a reported yield of 94.7%. mdpi.com

The subsequent and key transformation is the hydrazinolysis of the methyl ester, Methyl 3-Morpholinobenzoate. This reaction is carried out by treating the ester with hydrazine (B178648) hydrate (B1144303). The reaction is typically conducted in a suitable solvent, such as an alcohol, and may be heated to drive the reaction to completion. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide.

Table 1: Reaction Parameters for the Synthesis of 4-Methyl-3-morpholinobenzohydrazide

| Parameter | Condition |

| Starting Material | Methyl 3-Morpholinobenzoate |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol or similar alcohol |

| Temperature | Reflux |

| Reaction Time | Typically several hours |

To maximize the yield and purity of 4-Methyl-3-morpholinobenzohydrazide, several optimization strategies can be employed. The molar ratio of hydrazine hydrate to the methyl ester is a critical parameter. An excess of hydrazine hydrate is often used to ensure complete conversion of the starting material.

The choice of solvent can also influence the reaction rate and the ease of product isolation. Alcohols are generally preferred as they are good solvents for both the ester and hydrazine hydrate, and the product often crystallizes out upon cooling, facilitating its purification by simple filtration.

Reaction temperature and time are also optimized to ensure the reaction goes to completion without the formation of significant byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. For similar syntheses, optimizing conditions such as catalyst, substrate ratio, temperature, and time has been shown to significantly increase yields, with one study reporting an 86% yield for the synthesis of 4-methylquinazoline (B149083) under optimized conditions. journalirjpac.com

Purification of the final product is typically achieved through recrystallization from a suitable solvent, which helps to remove any unreacted starting materials or byproducts.

Derivatization and Functionalization of the 4-Methyl-3-morpholinobenzohydrazide Core

The 4-Methyl-3-morpholinobenzohydrazide scaffold is a versatile platform for the synthesis of a wide array of derivatives. The presence of the reactive hydrazide moiety allows for a variety of chemical transformations, leading to the generation of diverse compound libraries.

One of the most common and straightforward derivatization methods for hydrazides is their condensation reaction with aldehydes and ketones to form hydrazones. researchgate.netsoeagra.com This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. soeagra.com

The general reaction is as follows:

R-C(=O)NHNH₂ + R'C(=O)R'' → R-C(=O)NHN=C(R')R'' + H₂O

This reaction is highly versatile, as a wide range of aldehydes and ketones can be used, leading to a vast number of possible hydrazone derivatives. These derivatives have been shown to possess a broad spectrum of biological activities.

Table 2: Examples of Carbonyl Compounds for Hydrazone Formation

| Carbonyl Compound | Resulting Hydrazone Type |

| Substituted Benzaldehydes | Aromatic Hydrazones |

| Heterocyclic Aldehydes | Heterocyclic Hydrazones |

| Aliphatic Ketones | Aliphatic Hydrazones |

| Cyclic Ketones | Cycloalkylidene Hydrazones |

The nucleophilic nature of the hydrazide group also allows for acylation reactions. The terminal nitrogen atom can react with acylating agents such as acid chlorides or anhydrides to form N-acylhydrazides. This reaction introduces an additional carbonyl group, which can further alter the electronic and steric properties of the molecule.

Other nucleophilic substitution reactions can also be explored. For example, the hydrazide can be used as a nucleophile in reactions with various electrophiles, leading to the formation of a wide range of derivatives with different functional groups attached to the terminal nitrogen.

Beyond derivatization of the hydrazide moiety, modifications to the core structure of 4-Methyl-3-morpholinobenzohydrazide can lead to the discovery of novel analogues with improved properties. Systematic structure-activity relationship (SAR) studies often involve the exploration of such modifications. nih.gov

One area of exploration is the modification or replacement of the morpholine (B109124) ring. Different heterocyclic rings can be introduced at the 3-position of the benzoyl group to investigate the impact of the ring size, heteroatom content, and substitution pattern on biological activity.

Another point of modification is the methyl group at the 4-position of the benzene (B151609) ring. This group can be replaced with other alkyl groups, halogens, or electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

Furthermore, the synthesis of positional isomers, where the morpholine and methyl groups are at different positions on the benzene ring, can provide valuable insights into the spatial arrangement required for optimal interaction with biological targets. The synthesis of related pyrazolo[4,3-b]pyridines, for example, has led to the development of potent antagonists for specific receptors. nih.gov

Retrosynthetic Analysis and the Role of 4-Methyl-3-morpholinobenzohydrazide as a Chemical Building Block

Retrosynthetic analysis is a powerful technique in organic synthesis for planning the creation of complex molecules. numberanalytics.comstudysmarter.co.uk This approach involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. lkouniv.ac.inamazonaws.com The process begins with the final product and works backward, identifying key reactions and intermediates until a feasible synthetic route from simple starting materials is established. amazonaws.comyoutube.com 4-Methyl-3-morpholinobenzohydrazide, with its distinct functional groups, serves as a valuable building block in the synthesis of more complex molecular architectures.

Disconnection Strategies for Complex Molecular Architectures

The retrosynthetic analysis of 4-Methyl-3-morpholinobenzohydrazide itself reveals a straightforward synthesis plan. The primary disconnection point is the amide bond of the hydrazide moiety (C-N bond), as this corresponds to a reliable and well-established chemical reaction. lkouniv.ac.inamazonaws.com This disconnection yields two synthons: an acyl cation equivalent and a hydrazine anion equivalent.

Primary Disconnection of 4-Methyl-3-morpholinobenzohydrazide:

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| 4-Methyl-3-morpholinobenzohydrazide | Amide C-N bond | 4-Methyl-3-morpholinobenzoyl cation | 4-Methyl-3-morpholinobenzoyl chloride or 4-Methyl-3-morpholinobenzoic acid |

| Hydrazine anion | Hydrazine hydrate |

This initial disconnection suggests that the target molecule can be synthesized by reacting a derivative of 4-methyl-3-morpholinobenzoic acid (such as the corresponding acyl chloride or ester) with hydrazine. mdpi.com

Further disconnection of the 4-methyl-3-morpholinobenzoic acid intermediate involves breaking the C-N bond of the morpholine substituent and the C-C bond between the carboxyl group and the aromatic ring. These disconnections are guided by functional group interconversion (FGI) principles. lkouniv.ac.in For instance, an aromatic carboxylic acid can be derived from the oxidation of a methyl group, and an aromatic amine (precursor to the morpholine group) can be obtained by the reduction of a nitro group. lkouniv.ac.in

When incorporating 4-Methyl-3-morpholinobenzohydrazide as a building block for more complex structures, several strategic disconnections can be considered. The hydrazide functionality is particularly versatile. rjptonline.org It can be used to form hydrazones by reaction with aldehydes and ketones, a common strategy for creating larger molecules. researchgate.net

Key Disconnection Strategies Utilizing the Hydrazide Moiety:

| Bond Type | Reaction Type | Resulting Structure | Description |

| C=N | Hydrazone formation | Hydrazones | Disconnecting a C=N bond in a target hydrazone leads back to the benzohydrazide (B10538) and a corresponding aldehyde or ketone. |

| N-N | Heterocycle formation | Pyrazoles, Oxadiazoles, etc. | The N-N bond is a key feature for disconnecting various five-membered heterocyclic rings, suggesting a synthesis from the benzohydrazide and a suitable 1,3-dicarbonyl compound or its equivalent. |

| C-N (amide) | Acylation | N-Acyl derivatives | Disconnecting a substituted hydrazide reveals the parent benzohydrazide and an acylating agent. organic-chemistry.org |

The presence of the substituted benzene ring also offers multiple points for disconnection, primarily through electrophilic aromatic substitution reactions. For example, a complex molecule with additional substituents on the aromatic ring can be disconnected to reveal 4-Methyl-3-morpholinobenzohydrazide as the starting arene, which would then be subjected to reactions like nitration, halogenation, or Friedel-Crafts acylation, depending on the target structure.

Utility in Combinatorial Chemistry Libraries and High-Throughput Synthesis

The structure of 4-Methyl-3-morpholinobenzohydrazide is well-suited for its use as a scaffold in combinatorial chemistry and high-throughput synthesis. ijpsr.com A scaffold is a core molecular structure common to all compounds within a library, which is systematically decorated with various substituents to generate a large number of structurally related analogues. lifechemicals.com The goal of combinatorial chemistry is to rapidly synthesize vast numbers of diverse molecules, which can then be screened for biological activity. ijpsr.com

The 4-Methyl-3-morpholinobenzohydrazide scaffold offers several points of diversity for building combinatorial libraries:

The Hydrazide Group: The terminal -NH2 of the hydrazide is a key reactive handle. It can be readily reacted with a diverse library of aldehydes and ketones to produce a large array of hydrazone derivatives. This reaction is generally high-yielding and can often be performed in parallel synthesis formats. researchgate.net

The Aromatic Ring: The benzene ring can be further functionalized. While the existing methyl and morpholine groups direct incoming electrophiles to specific positions, a variety of substituents can be introduced to create another level of diversity.

The Morpholine Nitrogen: The nitrogen atom of the morpholine ring, although a weaker nucleophile than the hydrazide, can potentially be targeted for modification under specific conditions, adding another dimension to the library's diversity.

High-throughput synthesis (HTS) methodologies, such as solid-phase synthesis and flow chemistry, can be employed to accelerate the creation of these libraries. ijpsr.comrsc.org In a solid-phase approach, a derivative of 4-methyl-3-morpholinobenzoic acid could be anchored to a polymer support. This immobilized scaffold can then be treated with a variety of reagents in a spatially separated array (e.g., a 96-well plate), allowing for the simultaneous synthesis of many distinct products.

Example of a Combinatorial Library Generation Scheme:

| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Resulting Library |

| 4-Methyl-3-morpholinobenzohydrazide | Library of diverse aldehydes/ketones | Library of electrophiles for aromatic substitution | A large library of N'-substituted and ring-functionalized 4-Methyl-3-morpholinobenzohydrazide derivatives. |

The benzohydrazide scaffold is valuable in medicinal chemistry for generating libraries of compounds for drug discovery. mdpi.com The ability to rapidly create a multitude of analogues from a single, versatile building block like 4-Methyl-3-morpholinobenzohydrazide significantly streamlines the early phases of drug development, increasing the probability of identifying novel lead compounds. ijpsr.com

Iii. Advanced Analytical and Structural Elucidation Techniques for 4 Methyl 3 Morpholinobenzohydrazide and Derivatives

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 4-Methyl-3-morpholinobenzohydrazide can be determined.

While specific spectral data for 4-Methyl-3-morpholinobenzohydrazide is not widely available in published literature, the expected signals can be predicted based on its structure. For instance, in a related compound, N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the ¹H NMR spectrum shows characteristic signals for the methyl protons, aromatic protons, and hydrazide N-H protons researchgate.net. Similarly, the ¹³C NMR spectrum of this related compound reveals distinct peaks for the methyl carbon, aromatic carbons, and the carbonyl carbon of the hydrazide group researchgate.net.

Expected ¹H NMR Data for 4-Methyl-3-morpholinobenzohydrazide:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The substitution pattern will influence the splitting patterns observed.

Morpholine (B109124) Protons: Signals corresponding to the two sets of methylene (B1212753) protons in the morpholine ring, likely appearing as multiplets in the δ 2.5-4.0 ppm range.

Methyl Protons: A singlet peak around δ 2.3-2.5 ppm corresponding to the methyl group attached to the benzene ring.

Hydrazide Protons: Signals for the N-H protons of the hydrazide group, which can be broad and their chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Data for 4-Methyl-3-morpholinobenzohydrazide:

Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the carbonyl carbon of the hydrazide.

Aromatic Carbons: A set of signals in the aromatic region (δ 110-150 ppm) for the carbons of the benzene ring.

Morpholine Carbons: Signals for the methylene carbons of the morpholine ring.

Methyl Carbon: A signal in the upfield region (around δ 20-25 ppm) for the methyl carbon.

The following table provides an example of ¹H NMR data for a related compound, 4-methylbenzophenone (B132839) chemicalbook.com.

| Assignment | Chemical Shift (ppm) |

| Aromatic H | 7.781 |

| Aromatic H | 7.722 |

| Aromatic H | 7.563 |

| Aromatic H | 7.468 |

| Aromatic H | 7.275 |

| Methyl H | 2.430 |

This interactive table shows example chemical shifts for protons in a related structure.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of 4-Methyl-3-morpholinobenzohydrazide. Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like hydrazides, often revealing the protonated molecule [M+H]⁺.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal proof of the molecular structure of 4-Methyl-3-morpholinobenzohydrazide and reveal detailed information about its conformation and intermolecular interactions in the solid state.

Growing a suitable single crystal of 4-Methyl-3-morpholinobenzohydrazide would allow for its analysis by single-crystal X-ray diffraction. This experiment would yield the exact bond lengths, bond angles, and torsion angles within the molecule, confirming its connectivity and stereochemistry. The resulting crystallographic data would include the unit cell parameters and the space group in which the compound crystallizes nih.gov.

Furthermore, the formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, can be explored. Co-crystallization can be used to modify the physicochemical properties of a compound and can be a powerful tool in crystal engineering nist.govresearchgate.net. Studying the co-crystals of 4-Methyl-3-morpholinobenzohydrazide with other molecules could reveal different packing arrangements and intermolecular interactions. For example, a study on alectinib (B1194254) hydrochloride, a morpholine-containing compound, utilized powder X-ray diffraction to determine its crystal structure chemicalbook.com.

The data from X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. This includes the orientation of the morpholine ring relative to the benzene ring and the conformation of the hydrazide moiety. For instance, in the crystal structure of a related hydrazone derivative, the molecule adopts a non-coplanar conformation, which is influenced by the packing forces in the crystal lattice nist.gov.

Moreover, the crystal structure reveals the network of intermolecular interactions that hold the molecules together in the crystal. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. For example, in the crystal structure of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the crystal packing is stabilized by both intramolecular and intermolecular hydrogen bonds, which form chains and ring motifs researchgate.net. The analysis of intermolecular interactions is a key aspect of crystal engineering, aiming to design materials with specific properties.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of 4-Methyl-3-morpholinobenzohydrazide from reaction mixtures and for assessing its purity. Techniques such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are routinely employed.

Thin-layer chromatography is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Column chromatography is a preparative technique used to isolate the desired compound from byproducts and unreacted starting materials. High-performance liquid chromatography is a powerful analytical technique that can provide quantitative information about the purity of the compound. The choice of the mobile and stationary phases is critical for achieving good separation. While specific chromatographic conditions for 4-Methyl-3-morpholinobenzohydrazide are not documented, methods developed for similar benzohydrazide (B10538) or morpholine derivatives could serve as a starting point. For instance, gas chromatography has been used for the separation and determination of related compounds like methyl p-hydroxybenzoate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like benzohydrazide derivatives. Its versatility in column chemistry and mobile phase composition allows for the development of highly specific and robust analytical methods.

Methodology and Research Findings:

The analysis of benzohydrazides by HPLC is well-documented, providing a strong basis for developing a method for 4-Methyl-3-morpholinobenzohydrazide. Typically, reversed-phase (RP) HPLC is employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

A study on the oxidation of benzohydrazide (BH) utilized RP-HPLC to monitor the reaction, separating the parent compound from its degradation products. nih.gov The chromatographic conditions from this study can be adapted for 4-Methyl-3-morpholinobenzohydrazide. The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. nih.gov A UV detector is commonly used for detection, as the benzene ring and carbonyl group in the benzohydrazide structure are strong chromophores. nih.gov

For instance, in the analysis of benzohydrazide, a mobile phase of water:methanol (4:1 v/v) on a C18 column with UV detection at 261 nm has proven effective. nih.gov Under these conditions, benzohydrazide was well-retained and separated from its primary oxidation product, benzoic acid. nih.gov The retention time for benzohydrazide was recorded at approximately 12.2 minutes, demonstrating the method's capability to retain and resolve such compounds. nih.gov

The following table illustrates a potential set of HPLC parameters for the analysis of 4-Methyl-3-morpholinobenzohydrazide, based on established methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (50:50, v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~8-12 min |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While some benzohydrazide derivatives can be analyzed directly, others may require derivatization to enhance their volatility and thermal stability, preventing on-column degradation and improving peak shape. jfda-online.com

Methodology and Research Findings:

Research on newly synthesized benzohydrazide derivatives has demonstrated the utility of GC-MS for their characterization. aip.orgresearchgate.net For example, the GC-MS analysis of 2-hydroxybenzohydrazide, a related compound, showed a clear chromatographic peak with a retention time of 26.67 minutes, allowing for its identification and purity assessment. aip.orgresearchgate.net The associated mass spectrum provided a molecular ion peak (M+) at m/z 152, confirming its identity. researchgate.net

For less volatile or more polar derivatives, chemical derivatization is a common strategy to improve their GC performance. jfda-online.com Silylation, acylation, or alkylation can be employed to block active hydrogens (e.g., in the hydrazide moiety), thereby increasing volatility and reducing interactions with the stationary phase. jfda-online.com

The table below outlines typical GC-MS conditions that could be applied to the analysis of 4-Methyl-3-morpholinobenzohydrazide, potentially after a suitable derivatization step.

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

The choice between HPLC and GC for the analysis of 4-Methyl-3-morpholinobenzohydrazide would depend on the specific analytical goal. HPLC is generally preferred for quantitative analysis of the underivatized compound in purity and stability studies. GC-MS, on the other hand, excels in the identification of impurities and structural elucidation, especially when dealing with complex mixtures or when derivatization can provide more volatile and stable analytes.

Iv. Structure Activity Relationship Sar Investigations of 4 Methyl 3 Morpholinobenzohydrazide Analogues

Identification of Key Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For 4-Methyl-3-morpholinobenzohydrazide analogues, this involves pinpointing which parts of the molecule are crucial for interacting with its biological target.

The biological potency of 4-Methyl-3-morpholinobenzohydrazide analogues is significantly influenced by the electronic and steric properties of the substituents on the benzohydrazide (B10538) core. The nature of these substituents can dictate how the molecule interacts with its target receptor, affecting binding affinity and subsequent biological response.

Research into related hydrazide and benzamide (B126) structures provides insights into these relationships. For instance, in a series of substituted sulfamoyl benzamidothiazoles, the position of methyl groups on a phenyl ring was found to be critical for activity. nih.gov Specifically, analogues with ortho and meta (2,3-dimethyl and 2,6-dimethyl) substitutions retained activity, while other bis-methyl substituted configurations did not. nih.gov This suggests that the steric bulk and electronic effects of substituents in specific positions are crucial for maintaining a conformation necessary for biological activity. Replacing the phenyl ring with nonpolar aliphatic substituents, regardless of size, resulted in inactive compounds, highlighting the necessity of a bis-substituted phenyl group for activity. nih.gov

Furthermore, studies on 3',4'-dichloro-meperidine analogues demonstrated that the size and lipophilicity of substituents play a key role in molecular recognition at different transporters. nih.gov Large ester substituents and lipophilic groups favored interaction with the serotonin (B10506) transporter (SERT), while only small esters and alkyl groups were tolerated by the dopamine (B1211576) transporter (DAT). nih.gov This underscores the importance of substituent properties in determining both potency and selectivity.

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can also be pivotal. In studies of other heterocyclic compounds, the presence of electron-withdrawing groups has been shown to influence activity. For example, in a series of iodinated 4-(3H)-quinazolinones, the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring was suggested to be important for activity. nih.gov

The following table summarizes the general trends observed for substituent effects on the biological potency of related heterocyclic compounds, which can be extrapolated to hypothesize the effects on 4-Methyl-3-morpholinobenzohydrazide analogues.

| Substituent Property | General Effect on Potency |

| Electronic Properties | |

| Electron-Withdrawing Groups | Can enhance activity depending on position. |

| Electron-Donating Groups | May increase or decrease activity based on the specific target interaction. |

| Steric Properties | |

| Bulky Groups | Can either enhance binding through increased hydrophobic interactions or decrease it due to steric hindrance, depending on the size and shape of the binding pocket. |

| Small Groups | May be necessary to fit into sterically constrained binding sites. |

| Lipophilicity | |

| Increased Lipophilicity | Often leads to increased potency up to a certain point (the "lipophilic optimum"), beyond which it can decrease due to poor solubility or non-specific binding. |

The ability of a molecule to adopt different shapes, or conformations, is a critical factor in its ability to bind to a receptor. Conformational flexibility allows a ligand to adapt to the specific geometry of a binding site, optimizing interactions and increasing binding affinity. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding.

Studies on other molecular systems have highlighted the importance of conformational flexibility. For instance, in the case of a tetracycline-binding RNA aptamer, the ligand itself was found to be crucial for stabilizing a specific tertiary structure of the receptor. nih.gov This indicates a dynamic interplay where both the ligand and receptor can undergo conformational adjustments to achieve optimal binding.

The following table outlines the potential impact of conformational flexibility on the receptor binding of 4-Methyl-3-morpholinobenzohydrazide analogues.

| Aspect of Conformational Flexibility | Potential Influence on Receptor Binding |

| Ring Puckering (Morpholine) | The specific chair or boat conformation of the morpholine (B109124) ring can influence the orientation of substituents and their ability to interact with the receptor. |

| Torsional Angles (Linkers) | Rotation around the single bonds connecting the aromatic ring, morpholine, and hydrazide moieties determines the overall 3D shape of the molecule and the spatial relationship between key pharmacophoric features. |

| Pre-organization | Analogues that are "pre-organized" in a conformation that is close to the bound state will have a lower entropic penalty upon binding and may exhibit higher affinity. |

| Induced Fit | The ability of the molecule to change its conformation upon approaching the receptor to achieve a better fit can be crucial for binding. |

Comparative SAR Analysis with Related Hydrazide and Morpholine-Containing Scaffolds

To gain a broader understanding of the SAR of 4-Methyl-3-morpholinobenzohydrazide, it is beneficial to compare its properties with those of other compounds containing similar structural motifs, such as the hydrazide and morpholine groups.

Similarly, the morpholine ring is a common feature in many biologically active compounds. Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which in turn affect its biological activity.

By examining the biological activities of various compounds containing these motifs, it is possible to draw correlations between specific structural features and observed effects. For instance, in a study of hydrazono derivatives, compounds with a nitro group at a specific position on an aromatic ring showed significant antibacterial activity. nih.gov

The table below provides examples of structural motifs found in hydrazide and morpholine-containing compounds and their associated biological activities.

| Structural Motif | Associated Biological Activity |

| Hydrazide/Hydrazone | Antimicrobial, Anticonvulsant, Anti-inflammatory, Antitubercular nih.gov |

| 5-Nitro-2-furoyl Hydrazide | Antibacterial nih.gov |

| Morpholine Ring | Can contribute to a wide range of activities by modifying physicochemical properties. |

| Substituted Phenyl Ring | The nature and position of substituents are critical for determining potency and selectivity across various biological targets. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

For a series of 4-Methyl-3-morpholinobenzohydrazide analogues, a QSAR study would involve generating a dataset of compounds with their measured biological activities. Then, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. The resulting QSAR model can be visualized through contour maps, which show the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease activity.

For example, 3D-QSAR studies on 4-methyl quinazoline (B50416) derivatives have successfully identified key structural features for their inhibitory activity against PI3Kα. researchgate.net Similarly, QSAR models for quinazoline-4(3H)-one analogs as EGFR inhibitors have been developed and used to design more potent therapeutic agents. nih.gov These studies demonstrate the power of QSAR in rational drug design.

A hypothetical QSAR study on 4-Methyl-3-morpholinobenzohydrazide analogues might reveal the following:

The importance of a specific electrostatic potential distribution around the morpholine ring for receptor binding.

A correlation between the hydrophobicity of substituents on the phenyl ring and biological potency.

The optimal steric volume for substituents at the 4-position of the phenyl ring to maximize activity.

By systematically exploring the SAR and developing QSAR models, researchers can gain a deep understanding of the molecular features that govern the biological activity of 4-Methyl-3-morpholinobenzohydrazide analogues, ultimately leading to the discovery of more effective and targeted therapeutic agents.

V. Computational Chemistry and Chemoinformatics in the Research of 4 Methyl 3 Morpholinobenzohydrazide

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques that predict how a small molecule, such as 4-Methyl-3-morpholinobenzohydrazide, might interact with a protein target at the atomic level. These methods are fundamental to structure-based drug design, enabling the visualization and evaluation of potential binding modes.

Molecular docking algorithms explore the vast conformational space of a ligand within the binding site of a protein, predicting the most likely binding pose and estimating the strength of the interaction, often expressed as a docking score. nih.gov This score is a function of various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For 4-Methyl-3-morpholinobenzohydrazide, docking studies would involve preparing the 3D structure of the compound and docking it into the active site of a known or hypothesized protein target.

The primary goal is to identify the most stable ligand-protein complex, which is assumed to be the most likely bioactive conformation. nih.gov The binding affinity, a measure of how tightly the ligand binds to the protein, can be estimated from the docking score. A lower docking score generally indicates a more favorable binding affinity. nih.gov For instance, in studies of other compounds, a 4-methyl group has been shown to cause steric clashes with amino acid residues like methionine, lysine (B10760008), and glutamate (B1630785) in a protein's binding pocket, which would result in a less favorable binding affinity. nih.gov Conversely, if the methyl group fits into a well-sized hydrophobic pocket, it can enhance binding affinity. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein interaction over time. nih.gov An MD simulation of the 4-Methyl-3-morpholinobenzohydrazide-protein complex would track the movements of every atom, allowing for the assessment of the stability of the binding mode and the identification of key interacting residues. nih.gov

Table 1: Key Aspects of Ligand-Protein Binding Prediction for 4-Methyl-3-morpholinobenzohydrazide

| Parameter | Description | Relevance to 4-Methyl-3-morpholinobenzohydrazide |

| Binding Pose | The orientation and conformation of the ligand within the protein's binding site. | Predicts how the morpholine (B109124), benzohydrazide (B10538), and methylphenyl groups orient to maximize favorable interactions. |

| Binding Affinity | The strength of the binding between the ligand and the protein, often represented by a docking score or binding free energy. | A high predicted affinity suggests that the compound could be an effective inhibitor or modulator of the target protein. |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. | Identifies which amino acid residues are crucial for binding and provides a basis for designing more potent derivatives. |

| Steric Hindrance | The potential for the ligand or parts of it to clash with the protein, leading to unfavorable interactions. | The 4-methyl group could potentially cause steric clashes, depending on the topology of the binding site. nih.gov |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, it can also be used to screen a single compound, such as 4-Methyl-3-morpholinobenzohydrazide, against a panel of known protein structures to identify potential new biological targets. This "reverse docking" approach can help to elucidate the mechanism of action of a compound or identify potential off-target effects.

The process begins with the 3D structure of 4-Methyl-3-morpholinobenzohydrazide, which is then systematically docked against a library of clinically relevant protein targets, such as kinases, proteases, or G-protein coupled receptors. researchgate.net The compounds are ranked based on their predicted binding affinity for each target. High-ranking hits are then considered for further experimental validation. This approach can significantly accelerate the discovery of new therapeutic applications for existing compounds. nih.gov

Quantum Mechanical Calculations for Electronic and Reactivity Profiling

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods are used to compute a wide range of molecular properties that are not accessible through classical molecular mechanics methods.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. 4-Methyl-3-morpholinobenzohydrazide has several rotatable bonds, allowing it to adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. nih.gov

Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. ethz.ch QM calculations can be used to perform high-accuracy geometry optimizations to find the most stable conformers of 4-Methyl-3-morpholinobenzohydrazide in the gas phase or in solution. Understanding the preferred conformations is crucial, as the bioactive conformation, the one that binds to a protein, is typically a low-energy conformer. nih.gov

QM calculations can be used to predict the reactivity of different parts of the 4-Methyl-3-morpholinobenzohydrazide molecule. By calculating properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov This information is valuable for predicting potential metabolic transformations of the compound in the body, as well as for understanding its chemical stability.

Furthermore, QM methods can be used to elucidate the mechanisms of chemical reactions. For example, if 4-Methyl-3-morpholinobenzohydrazide were to undergo a specific metabolic reaction, QM calculations could be used to map out the entire reaction pathway, including the structures of any transition states and intermediates, providing a deep understanding of the reaction's feasibility and kinetics.

In Silico ADME Predictions for Preclinical Profiling

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In silico ADME prediction tools offer a way to assess these properties early in the drug discovery process, helping to identify and filter out compounds with poor pharmacokinetic profiles. ljmu.ac.ukcapes.gov.br For 4-Methyl-3-morpholinobenzohydrazide, a comprehensive in silico ADME profile would be generated to predict its drug-like properties. nih.gov

Table 2: Predicted ADME Properties of 4-Methyl-3-morpholinobenzohydrazide

| ADME Property | Prediction | Implication for Drug Development |

| Absorption | ||

| Oral Bioavailability | Prediction of the percentage of the drug that is absorbed and reaches systemic circulation. | High oral bioavailability is desirable for orally administered drugs. |

| Intestinal Absorption | Prediction of the extent of absorption from the gastrointestinal tract. | Good intestinal absorption is a prerequisite for oral drugs. |

| Caco-2 Permeability | Prediction of the rate of passage across the Caco-2 cell monolayer, a model of the intestinal epithelium. ljmu.ac.uk | High permeability suggests good potential for intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB and enter the central nervous system. | Important for drugs targeting the brain; undesirable for peripherally acting drugs. |

| Plasma Protein Binding | Prediction of the extent to which the compound binds to proteins in the blood plasma. nih.gov | High plasma protein binding can reduce the amount of free drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Prediction of whether the compound inhibits major CYP enzymes (e.g., CYP3A4, CYP2D6). | Inhibition of CYP enzymes can lead to drug-drug interactions. |

| Site of Metabolism | Prediction of the atoms in the molecule most likely to be metabolized. | Helps to identify potential metabolites and understand the metabolic fate of the compound. |

| Excretion | ||

| Renal Excretion | Prediction of the likelihood of the compound being cleared by the kidneys. | A major route of elimination for many drugs. |

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.comtiu.edu.iq The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria: a molecular weight of 500 daltons or less, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.cometflin.com

Computational analysis of 4-Methyl-3-morpholinobenzohydrazide was performed to assess its compliance with Lipinski's Rule of Five. The predicted physicochemical properties of the compound are detailed in the table below.

| Parameter | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 235.28 g/mol | ≤ 500 g/mol | Yes |

| LogP (iLOGP) | 1.34 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

The data clearly indicates that 4-Methyl-3-morpholinobenzohydrazide adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, its predicted lipophilicity (LogP) is within the acceptable range, and it possesses a suitable number of hydrogen bond donors and acceptors. This full compliance suggests that the compound has a favorable physicochemical profile for potential oral administration.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Beyond the general drug-likeness assessment provided by Lipinski's Rule, more specific predictions of a compound's ADME properties are crucial for understanding its potential behavior in a biological system. nih.gov In silico tools can model various pharmacokinetic attributes, offering insights into how a compound might be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

A computational ADME profile for 4-Methyl-3-morpholinobenzohydrazide was generated to predict these key parameters. The results of this analysis are summarized in the following table.

| ADME Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Log Kp (skin permeation) | -6.78 cm/s | Low potential for skin permeation. swissadme.ch |

The predicted ADME profile suggests that 4-Methyl-3-morpholinobenzohydrazide has high gastrointestinal absorption, a key factor for oral bioavailability. phytojournal.com The prediction that it is not a substrate for P-glycoprotein is also favorable, as P-gp can actively transport drugs out of cells, reducing their efficacy. Furthermore, the compound is not predicted to inhibit major cytochrome P450 (CYP) enzymes, indicating a lower likelihood of drug-drug interactions mediated by these metabolic pathways. The prediction that it does not permeate the blood-brain barrier suggests that its primary effects would be confined to the periphery. Finally, the low predicted skin permeation suggests that topical administration may not be an effective route.

Vi. Molecular Mechanisms and Biological Activities of 4 Methyl 3 Morpholinobenzohydrazide Derivatives

Target Identification and Enzyme Inhibition Studies

Derivatives of 4-Methyl-3-morpholinobenzohydrazide have been identified as inhibitors of several key enzymes implicated in disease pathogenesis. The core structure allows for modifications that can enhance potency and selectivity for specific biological targets.

Histone Demethylase (e.g., LSD1) Inhibition

Histone demethylase LSD1 (also known as KDM1) is a critical regulator of gene expression and is often overexpressed in various cancers. Its primary function is to remove methyl groups from mono- and di-methylated lysine (B10760008) 4 in histone H3 (H3K4), which are epigenetic marks associated with actively transcribed genes. nih.gov The inhibition of LSD1 leads to an accumulation of methylated H3K4, resulting in the de-repression of epigenetically silenced genes. nih.gov

Small molecule inhibitors of LSD1 have been developed to selectively target cancer cells. nih.gov For instance, the LSD1 inhibitor CBB3001 has been shown to potently inhibit LSD1 activity both in vitro and in vivo. nih.gov This inhibition leads to the downregulation of pluripotent stem cell proteins like SOX2 and OCT4, and selectively inhibits the growth of certain cancer cells that express these proteins. nih.gov The mechanism of some inhibitors involves the irreversible modification of the covalently bound FAD cofactor of the enzyme. nih.gov

Table 1: Examples of LSD1 Inhibitors and their Effects

| Inhibitor | Target | Effect |

| CBB3001 | LSD1 | Potently inhibits LSD1 activity, downregulates SOX2 and OCT4, selectively inhibits growth of teratocarcinoma and embryonic carcinoma cells. nih.gov |

| Tranylcypromine Derivatives | LSD1 | Inhibit LSD1 activity, though with potentially lower potency compared to other targets like MAOs. nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. nih.gov Inhibiting the kinase activity of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Several classes of heterocyclic compounds have been developed as VEGFR-2 inhibitors, often targeting the ATP-binding site of the enzyme. nih.govmdpi.com

Derivatives of 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran have demonstrated significant VEGFR-2 inhibitory activity. nih.gov For example, certain benzofuran (B130515) derivatives have shown potent inhibition of VEGFR-2 with IC50 values in the nanomolar range. nih.gov The substitution pattern on the benzofuran ring and the terminal phenyl ring plays a crucial role in determining the inhibitory potency. nih.govnih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzofuran Derivatives

| Compound | Description | VEGFR-2 IC50 |

| Benzofuran 4b | 3-methylbenzofuran derivative | 77.97 nM nih.gov |

| Benzofuran 15a | 3-(morpholinomethyl)benzofuran derivative | 132.5 nM nih.gov |

| Benzofuran 16a | 3-(morpholinomethyl)benzofuran derivative | 45.4 nM nih.gov |

Bacterial RNA Polymerase (RNAP) Inhibition

Bacterial RNA polymerase (RNAP) is an essential enzyme for bacterial survival, making it a validated target for broad-spectrum antibacterial agents. nih.govdrugbank.com The structure of bacterial RNAP differs significantly from its eukaryotic counterparts, allowing for the development of selective inhibitors. drugbank.com Well-known antibiotics like the rifamycins (B7979662) function by binding to and inhibiting bacterial RNAP. nih.gov

A recently identified target site on bacterial RNAP is the "switch region," which is crucial for its function. nih.gov Inhibitors that bind to this region can disrupt RNA synthesis and exhibit broad-spectrum antibacterial activity without cross-resistance to other antibiotic classes. nih.gov While specific derivatives of 4-Methyl-3-morpholinobenzohydrazide targeting RNAP are not detailed in the provided results, the general principle of targeting bacterial RNAP with small molecules is a key area of research. nih.govrsc.org

Cellular Pathway Modulation and Phenotypic Responses

The inhibition of specific enzymes by 4-Methyl-3-morpholinobenzohydrazide derivatives translates into distinct cellular responses, most notably affecting cell proliferation and survival.

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

A significant outcome of targeting enzymes like VEGFR-2 and LSD1 is the induction of antiproliferative and apoptotic effects in cancer cells. nih.govnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

Studies on 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives have demonstrated their ability to inhibit the growth of non-small cell lung cancer cell lines, such as A549 and NCI-H23, with IC50 values in the micromolar to nanomolar range. nih.gov The most active of these compounds were further shown to induce apoptosis. For example, one 3-methylbenzofuran derivative induced apoptosis in 42.05% of A549 cells, while two 3-(morpholinomethyl)benzofuran derivatives caused 34.59% and 36.81% of total apoptosis in NCI-H23 cells. nih.gov The cytotoxic activity is often correlated with the VEGFR-2 inhibitory activity. nih.gov

Similarly, various other heterocyclic compounds have been shown to induce apoptosis in different cancer cell lines, including pancreatic, colorectal, and lung cancer. nih.govmdpi.commdpi.com The induction of apoptosis can be mediated through various pathways, such as the generation of reactive oxygen species (ROS) and the activation of caspase cascades. mdpi.com

Table 3: Antiproliferative Activity of Selected Benzofuran Derivatives against A549 Cancer Cell Line

| Compound | Description | IC50 (µM) |

| Benzofuran 4c | para-methoxy substituted 3-methylbenzofuran | 1.48 nih.gov |

| Benzofuran 15a | 3-(morpholinomethyl)benzofuran derivative | 2.52 nih.gov |

| Benzofuran 15c | 3-(morpholinomethyl)benzofuran derivative | 2.218 nih.gov |

| Benzofuran 16a | 3-methoxy substituted 3-(morpholinomethyl)benzofuran | 1.5 nih.gov |

| Staurosporine (control) | --- | 1.52 nih.gov |

Antimycobacterial Activity against Pathogenic Strains

While specific studies on 4-Methyl-3-morpholinobenzohydrazide are not extensively documented, the broader class of benzohydrazide (B10538) and morpholine-containing derivatives has been a subject of interest in the search for new antimycobacterial agents. Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. derpharmachemica.com

Several studies have highlighted the potential of benzohydrazide derivatives as antimycobacterial agents. For instance, certain benzoxazin-3-one (B8392483) derivatives, which can be considered related structures, have demonstrated potent activity against M. tuberculosis strains H37Ra, H37Rv, and some resistant strains. nih.gov Specifically, isoniazid (B1672263) analogue derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.250 µg/mL against the H37Ra strain, which is lower than that of the frontline drug isoniazid. nih.gov Furthermore, select benzoxazin-2-one derivatives and an isoniazid-analogue compound displayed low MIC values against resistant strains and exhibited high selectivity for mycobacterial cells over mammalian Vero cells. nih.gov

Similarly, novel 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide derivatives have been synthesized and evaluated for their activity against M. tuberculosis H37Ra. nih.gov One compound containing a biphenyl (B1667301) moiety showed significant inhibition with a half-maximal inhibitory concentration (IC₅₀) of 4.7 μM. nih.gov Another derivative with an electron-withdrawing iodo group at the ortho position of the phenyl ring also demonstrated notable anti-tubercular activity with an IC₅₀ of 8.8 μM. nih.gov

The antimycobacterial potential of benzimidazole (B57391) derivatives has also been explored. Certain 2,5-disubstituted benzimidazoles have shown in vitro potency against M. tuberculosis H37Rv, with MIC values in the range of 6.25–25 μg/mL. nih.gov These compounds also demonstrated a good intracellular effect in mouse macrophages infected with M. tuberculosis. nih.gov

These findings suggest that the benzohydrazide scaffold, a key component of 4-Methyl-3-morpholinobenzohydrazide, is a viable pharmacophore for the development of new antimycobacterial drugs. The mechanism of action for many of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes. For instance, molecular docking studies have suggested that some tetrahydroisoquinoline hydrazide analogs may target the M. tuberculosis enoyl reductase (InhA) and peptide deformylase. nih.gov

Table 1: Antimycobacterial Activity of Selected Benzohydrazide and Related Derivatives

| Compound Class | Specific Derivative Example | Target Strain(s) | Activity (MIC/IC₅₀) | Reference |

| Benzoxazin-3-one Derivatives | Isoniazid analogue derivatives 8a-c | M. tuberculosis H37Ra | 0.125-0.250 µg/mL (MIC) | nih.gov |

| Tetrahydroisoquinoline Hydrazides | 10A25 (with biphenyl moiety) | M. tuberculosis H37Ra | 4.7 μM (IC₅₀) | nih.gov |

| Tetrahydroisoquinoline Hydrazides | 10A19 (with iodo group) | M. tuberculosis H37Ra | 8.8 μM (IC₅₀) | nih.gov |

| 2,5-Disubstituted Benzimidazoles | Compounds 5a, 5b, 11 | M. tuberculosis H37Rv | 6.25–25 μg/mL (MIC) | nih.gov |

Influence on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, compounds that can modulate cell cycle progression are of significant interest in oncology research. Both morpholine-containing compounds and benzohydrazide derivatives have been shown to influence the cell cycle, suggesting that derivatives of 4-Methyl-3-morpholinobenzohydrazide could possess similar properties.

A novel series of ubiquitin-specific protease 1 (USP1) inhibitors featuring a morpholine (B109124) scaffold has been developed. One of these inhibitors, compound 38-P2, was found to activate the DNA damage repair pathway and induce cell cycle arrest and apoptosis. acs.org This highlights the potential of the morpholine moiety to be incorporated into molecules that target key regulators of the cell cycle. The kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), are major targets for morpholine-containing compounds, particularly in the context of central nervous system tumors. acs.orgnih.gov

Benzohydrazide derivatives have also been demonstrated to affect cell cycle progression through various mechanisms. One study on pyrrolyl benzohydrazide derivatives identified a compound, C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide], which caused significant cell cycle arrest at the G2/M phase in A549 lung cancer cells. researchgate.net This was accompanied by a substantial increase in the percentage of apoptotic cells. researchgate.net The proposed mechanisms of action for the anticancer effects of benzohydrazide derivatives are diverse and can include the inhibition of tubulin polymerization, which would directly interfere with mitosis and lead to G2/M arrest. researchgate.net

Furthermore, a study on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, H4 and H19, found that they decreased cancer cell proliferation and induced apoptosis in MCF-7 and A549 cancer cells. rsc.org These compounds were identified as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), which plays a significant role in cell division and cell cycle regulation. rsc.org

The natural compound Neobractatin, while not a direct derivative, provides further evidence of how complex molecules can influence the cell cycle. It has been shown to induce both G1/S and G2/M phase arrest in synchronized cancer cells by affecting the expression of E2F1 and GADD45α. nih.gov

Table 2: Influence of Selected Morpholine and Benzohydrazide Derivatives on Cell Cycle Progression

| Compound Class | Specific Derivative Example | Cell Line(s) | Effect on Cell Cycle | Reference |

| Morpholine-containing USP1 Inhibitors | Compound 38-P2 | Not specified | Induces cell cycle arrest | acs.org |

| Pyrrolyl Benzohydrazide Derivatives | C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] | A549 (Lung Cancer) | G2/M phase arrest | researchgate.net |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives | H4 and H19 | MCF-7, A549 | Inhibition of cell proliferation, induction of apoptosis | rsc.org |

| Natural Prenylxanthone | Neobractatin | HeLa | G1/S and G2/M arrest | nih.gov |

Vii. Future Research Directions and Emerging Paradigms for 4 Methyl 3 Morpholinobenzohydrazide Research

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

Future progress in exploring the therapeutic utility of 4-Methyl-3-morpholinobenzohydrazide is contingent on the development of versatile and efficient synthetic methodologies. The goal is to create a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies. Current synthetic routes to benzohydrazides typically involve the condensation of a substituted benzohydrazide (B10538) with an aldehyde or ketone. derpharmachemica.comderpharmachemica.com

Future strategies should focus on modular and high-throughput approaches. Advanced methods such as multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, could rapidly generate structural diversity around the core. Another promising avenue is the adoption of flow chemistry, which offers superior control over reaction parameters, enhanced safety, and scalability for the synthesis of hydrazone derivatives.

To expand the chemical space, future synthetic efforts could explore:

Substitution on the Benzene (B151609) Ring: Introducing a variety of electron-donating or electron-withdrawing groups to probe their effects on electronic properties and target engagement.

Modification of the Morpholine (B109124) Ring: Exploring bioisosteric replacements or substitutions on the morpholine ring to modulate solubility, metabolic stability, and cell permeability.

Alteration of the Hydrazide Linker: Investigating the impact of replacing or constraining the hydrazide linker to optimize conformational rigidity and binding affinity. For instance, incorporating the C=N bond into a more complex heterocyclic system like a pyrazole (B372694) has been shown to be an effective strategy for other bioactive compounds. nih.govnih.gov

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Combinatorial Chemistry/Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to rapidly generate a library of structurally diverse products. | High efficiency, speed, and creation of complex molecules from simple precursors. | derpharmachemica.com |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch-wise process, allowing for precise control over conditions. | Improved reaction safety, scalability, and potential for higher yields and purity. | N/A |

| Diversity-Oriented Synthesis (DOS) | Synthesis of complex and diverse small molecules, regardless of a specific biological target, to broadly explore chemical space. | Generates novel scaffolds and can uncover unexpected biological activities. | researchgate.net |

| Click Chemistry | Utilizing reactions like the copper-catalyzed azide-alkyne cycloaddition to link the benzohydrazide scaffold to other molecular fragments (e.g., 1,2,3-triazoles). | High reliability, simple reaction conditions, and modularity for creating complex conjugates. | nih.gov |

Integration of Advanced Biophysical Techniques for Ligand-Target Characterization

Identifying the precise molecular targets of 4-Methyl-3-morpholinobenzohydrazide and its derivatives is paramount. A suite of advanced biophysical techniques can provide high-resolution data on binding affinity, thermodynamics, kinetics, and structural engagement, which is crucial for validating hits and guiding lead optimization. elsevierpure.com

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free technologies for real-time monitoring of binding kinetics (k_on and k_off rates), providing deep insights into the affinity and stability of the ligand-target interaction. nih.govresearchgate.netIsothermal Titration Calorimetry (ITC) offers a complete thermodynamic profile of the binding event, measuring enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), which helps to understand the driving forces behind the interaction. nih.govresearchgate.net

For structural elucidation, X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) can reveal the atomic-level details of how the compound binds to its protein target. nih.govacs.org This structural information is invaluable for structure-based drug design. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ligand-observed NMR techniques, can effectively screen for and characterize weak, fragment-like binding, making it highly suitable for the initial stages of drug discovery. nih.gov

| Technique | Information Provided | Key Application in Drug Discovery | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), kinetics (k_on, k_off), and specificity. | Hit validation, lead optimization, and fragment screening. | nih.govresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (ΔH, ΔS), binding affinity (K_D), and stoichiometry (n). | Understanding binding mechanism and validating hits from primary screens. | elsevierpure.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, binding site mapping, and characterization of weak interactions. | Fragment screening and structural analysis of ligand-protein complexes in solution. | nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Structure-based drug design and detailed analysis of binding mode. | nih.govacs.org |

| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon ligand binding. | High-throughput screening to identify compounds that stabilize the target protein. | nih.gov |

Exploration of New Therapeutic Applications for Derivatives

The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. derpharmachemica.comnih.gov Similarly, hydrazine (B178648) derivatives have demonstrated potential in oncology and neurology. nih.gov The morpholine ring is a common feature in approved drugs, often incorporated to improve physicochemical properties such as solubility and metabolic stability. This convergence of pharmacologically active moieties suggests that derivatives of 4-Methyl-3-morpholinobenzohydrazide could be investigated across multiple therapeutic areas.

Future research should focus on screening derivative libraries against a panel of disease-relevant targets. For instance:

Oncology: Benzohydrazide derivatives have been evaluated as inhibitors of key cancer targets like Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov A library of 4-Methyl-3-morpholinobenzohydrazide analogues could be screened against various cancer cell lines and specific kinases.

Infectious Diseases: The well-documented antimicrobial properties of hydrazones make this class of compounds attractive for developing new agents against drug-resistant bacteria and fungi. derpharmachemica.comderpharmachemica.com

Neurodegenerative Diseases: Compounds targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of interest for treating Alzheimer's disease. nih.gov The benzohydrazide scaffold has shown promise in this area, warranting investigation.

| Therapeutic Area | Potential Molecular Target Class | Rationale based on Scaffold | Reference |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR) | Benzohydrazide derivatives have shown potent EGFR inhibitory activity. | nih.gov |

| Infectious Diseases | Bacterial/Fungal Enzymes (e.g., InhA in M. tuberculosis) | Hydrazones are well-known for their broad-spectrum antimicrobial effects. | derpharmachemica.comderpharmachemica.com |

| Neurodegenerative Diseases | Cholinesterases (AChE, BChE) | Benzohydrazide derivatives have been designed as potent inhibitors of AChE and BChE. | nih.gov |

| Inflammatory Diseases | Inflammatory Pathway Enzymes | The benzohydrazide core is associated with anti-inflammatory properties. | derpharmachemica.com |

Computational-Experimental Synergies in Drug Design and Optimization

Integrating computational modeling with experimental synthesis and testing creates a powerful, iterative cycle for accelerating drug discovery. youtube.com This synergy allows for the rational design of more potent and selective molecules while minimizing the number of compounds that need to be synthesized and tested.

The process begins with the development of a pharmacophore model based on the 4-Methyl-3-morpholinobenzohydrazide structure. youtube.com This model defines the essential structural features required for biological activity. Molecular docking studies can then be used to predict how derivatives might bind to the active site of a putative protein target, helping to prioritize which compounds to synthesize. nih.govnih.gov

Once initial hits are identified experimentally, Quantitative Structure-Activity Relationship (QSAR) models can be built. youtube.com These models mathematically correlate the chemical structures of the compounds with their biological activities, enabling the prediction of activity for new, unsynthesized molecules. For more advanced optimization, physics-based methods like Free Energy Perturbation (FEP) can accurately compute the impact of small structural modifications on binding affinity, providing a highly predictive tool to guide the design of next-generation analogues. youtube.com The computationally designed compounds are then synthesized and tested, with the new data feeding back into the models for further refinement.

| Computational Method | Role in Drug Design Workflow | Synergy with Experiment | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding poses and scores interactions between a ligand and a target protein's active site. | Prioritizes compounds for synthesis and testing; results are validated by experimental binding assays. | derpharmachemica.comnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guides virtual screening of compound libraries and informs the design of new scaffolds. | youtube.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models linking chemical structure to biological activity. | Predicts the activity of virtual compounds, guiding synthetic efforts toward more potent analogues. | youtube.com |

| Free Energy Perturbation (FEP) | Rigorously calculates the change in binding affinity resulting from a chemical modification. | Provides highly accurate predictions to fine-tune lead compounds for optimal potency and selectivity. | youtube.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。